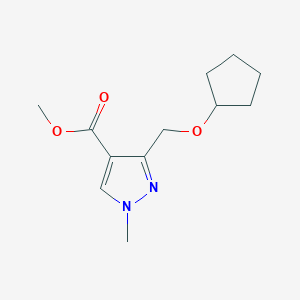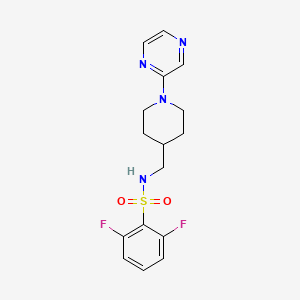
Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate typically involves the reaction of 3-(cyclopentyloxymethyl)-1-methylpyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The choice of solvent and base may vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Methyl 1-methylpyrazole-4-carboxylate: Lacks the cyclopentyloxymethyl group, making it less complex.
Cyclopentyloxymethylpyrazole: Does not have the ester group, affecting its reactivity and applications.
Uniqueness: Methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate is unique due to the presence of both the cyclopentyloxymethyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(cyclopentyloxymethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14-7-10(12(15)16-2)11(13-14)8-17-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJJQRCORWZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COC2CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)

![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2936408.png)

![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)
![2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2936420.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)
![3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline](/img/structure/B2936423.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)
